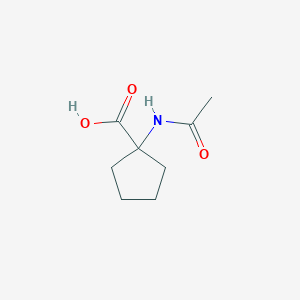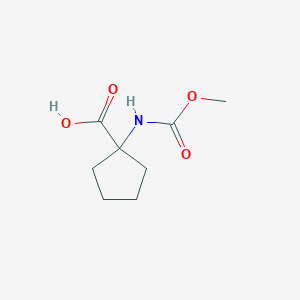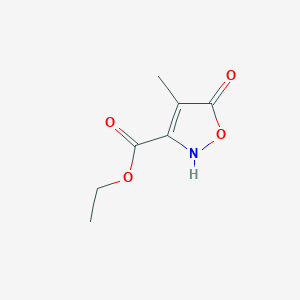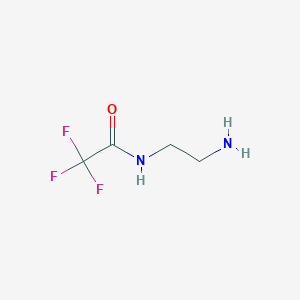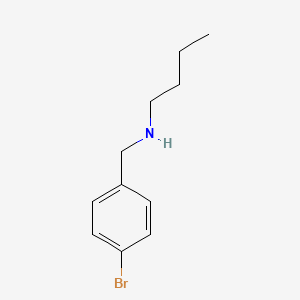
Benzenemethanamine, 4-bromo-N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Benzenemethanamine, 4-bromo-N-butyl-" is a chemical compound of interest due to its potential as a precursor in various organic synthesis processes and its relevance in the study of chemical properties and reactions. This compound's significance lies in its structural and functional utility in synthesizing more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves bromine-lithium exchange reactions, highlighting a methodology for introducing bromine into organic molecules. For instance, the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium leads to the formation of 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, demonstrating a route to incorporate bromine and butyl groups into benzenemethanamine derivatives (Kobayashi et al., 2013).
Molecular Structure Analysis
The molecular structure of related brominated compounds has been elucidated through various analytical techniques, including X-ray crystallography, demonstrating the spatial arrangement of bromine atoms in relation to the benzene core. For example, the structure of 4-(Bromomethyl)benzophenone provides insights into the dihedral angles between the benzene and phenyl rings, which is crucial for understanding the reactivity and properties of brominated benzenemethanamines (Xu et al., 2007).
Chemical Reactions and Properties
The chemical behavior of "Benzenemethanamine, 4-bromo-N-butyl-" analogs includes reactions such as nucleophilic substitution and intramolecular cyclization, which are fundamental for synthesizing various organic compounds. The reactivity towards butyllithium and the subsequent intramolecular reactions underscore the compound's utility in organic synthesis (Kobayashi et al., 2013).
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Material Science
- Summary of Application : Benzenemethanamine, 4-bromo-N-butyl- is used in the synthesis of 1,8-naphthalimide (NI) derivatives, which are used as emissive materials in OLEDs . These OLEDs have significant application prospects in technologies for full-color flat panel displays and eco-friendly solid-state lighting .
- Methods of Application : The compound is used in the palladium-catalyzed C-N coupling reaction with 9,9-dimethyl-9,10-dihydroacridine to prepare chiral TADF orange-red NI-based emitters .
- Results or Outcomes : The synthesized NI derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Antimicrobial Activity
- Scientific Field : Pharmacology
- Summary of Application : The compound 2-piperidinone, N-[4-bromo-n-butyl]- (PNbb), which can be isolated from pomegranate peel extract, has been studied for its biological efficiency .
- Methods of Application : Seven compounds were isolated from 200 g dried pomegranate peels by Soxhlet extractor using organic solvents such as methanol, chloroform, ethyl acetate, and hexane . The extraction ratio was higher when methanol was used and chloroform exhibits less .
- Results or Outcomes : The PNbb has demonstrated excellent bioavailability against clinical pathogenic isolates .
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOIXPMJHKLAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209254 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 4-bromo-N-butyl- | |
CAS RN |
60509-40-2 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

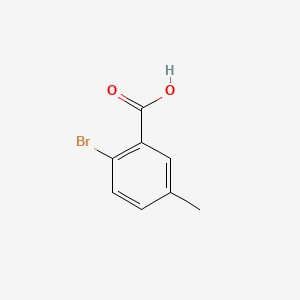
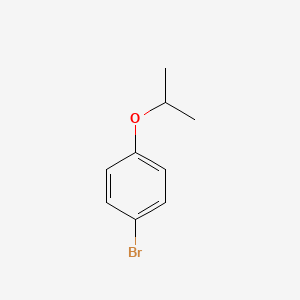
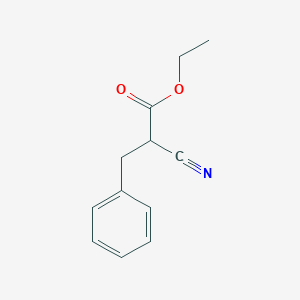
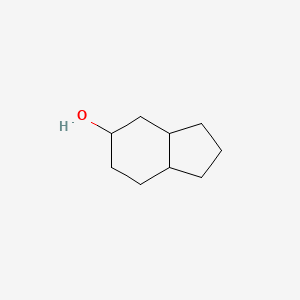
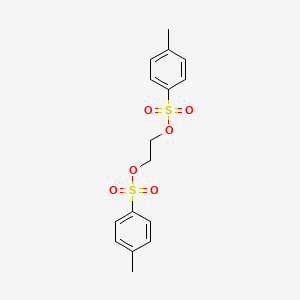
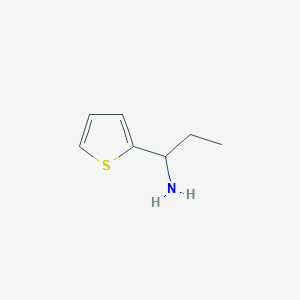
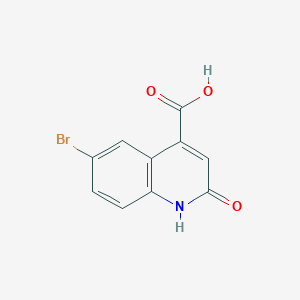
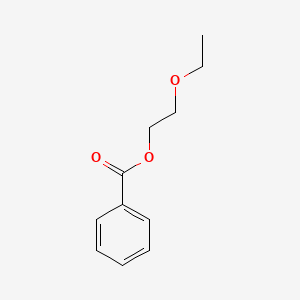
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

